molecular formula C19H21NO2 B1245877 glybomine B

glybomine B

カタログ番号: B1245877
分子量: 295.4 g/mol
InChIキー: IYAPESHZKSLHCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glybomine B is a natural organic compound belonging to the class of carbazole alkaloids, which feature a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring . This specific alkaloid, with the chemical formula C19H21NO2 and a molecular weight of 295.38 g/mol, is characterized by a 6-methoxy-3-methyl-5-(3-methylbut-2-en-1-yl)-9H-carbazol-2-ol structure . It has been isolated from plant species within the genus Glycosmis , including Glycosmis arborea and Glycosmis pentaphylla . As a primary research value, Glybomine B has demonstrated significant biological activity in experimental models for anti-tumor promotion. Studies have shown that it exhibits inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction activated by the tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate) . This property makes it a compound of interest for investigating new pathways in cancer prevention research. For researchers, Glybomine B represents a high-purity, naturally derived chemical tool for probing carbazole alkaloid biochemistry and exploring mechanisms of antitumor promotion in vitro. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C19H21NO2

分子量

295.4 g/mol

IUPAC名

6-methoxy-3-methyl-5-(3-methylbut-2-enyl)-9H-carbazol-2-ol

InChI

InChI=1S/C19H21NO2/c1-11(2)5-6-13-18(22-4)8-7-15-19(13)14-9-12(3)17(21)10-16(14)20-15/h5,7-10,20-21H,6H2,1-4H3

InChIキー

IYAPESHZKSLHCA-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1O)NC3=C2C(=C(C=C3)OC)CC=C(C)C

同義語

glybomine B

製品の起源

United States

科学的研究の応用

Antitumor Activity

Glybomine B has been investigated for its antitumor properties, particularly its ability to inhibit tumor-promoting activities. Research indicates that Glybomine B exhibits weak to moderate inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction, which is a marker for tumor promotion. In vitro studies have shown that Glybomine B can inhibit EBV-EA activation by 3.6% to 5.4% at a concentration of 1×1031\times 10^{-3} mol ratio/TPA, demonstrating its potential as an antitumor agent, although its efficacy is lower compared to other alkaloids .

Table 1: Antitumor Activity of Glybomine B

CompoundInhibition (%)Concentration (mol ratio/TPA)
Glybomine B3.6 - 5.41×1031\times 10^{-3}
Glybomine A75.7 - 97.31×1031\times 10^{-3}

Antiviral Properties

Glybomine B has also been evaluated for its antiviral activity. While it demonstrated weaker inhibitory effects against certain viruses compared to other carbazole derivatives, it remains part of a broader investigation into compounds that exhibit antiviral properties. The presence of a prenyl moiety at C-5 in Glybomine B is crucial for its biological activity, although specific EC50 values for viral inhibition were not detailed in the available literature .

Phytochemical Studies and Safety Profile

Phytochemical investigations have isolated several alkaloids from Glycosmis arborea, including Glybomine A, B, and C. These studies have established a moderate safety profile for these compounds, indicating no significant adverse reactions at tested concentrations .

Table 2: Phytochemical Constituents from Glycosmis arborea

AlkaloidSource PlantActivity Type
Glybomine AGlycosmis arboreaAntitumor
Glybomine BGlycosmis arboreaAntitumor/Antiviral
Glybomine CGlycosmis arboreaAntitumor

Future Directions in Research

Given the promising results regarding the biological activities of Glybomine B and its derivatives, future research should focus on:

  • Structural Modifications: Investigating how modifications to the carbazole structure can enhance bioactivity.
  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of Glybomine B.
  • Mechanistic Studies: Further elucidating the mechanisms underlying its apoptotic effects and antiviral activity.

準備方法

Direct C–H Prenylation

Recent studies explore direct C–H functionalization to bypass the triflate intermediate. For instance, copper-mediated oxidative coupling between 5-hydroxycarbazole and prenyl bromide has shown promise, albeit with modest yields (50–60%). This method remains under development but could reduce step count and improve atom economy.

Biocatalytic Approaches

Enzymatic prenylation using prenyltransferases from Aspergillus terreus has been investigated for eco-friendly synthesis. Preliminary results indicate 40% conversion rates, though scalability issues persist.

Q & A

Q. What are the established methodologies for synthesizing and characterizing glybomine B in a laboratory setting?

  • Methodological Answer : Synthesis protocols should include step-by-step procedures with reaction conditions (e.g., temperature, catalysts, solvents) and purification techniques (e.g., column chromatography, recrystallization). Characterization requires NMR (¹H, ¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation. For reproducibility, document deviations from literature methods and provide raw spectral data in supplementary materials .
  • Example Table:
StepParameterConditionsCharacterization Tool
1Synthesis80°C, 12hTLC (Rf = 0.5)
2PurificationEthyl acetate/hexaneHPLC (retention time = 8.2 min)

Q. How should researchers design initial pharmacological assays to evaluate glybomine B’s bioactivity?

  • Methodological Answer : Use dose-response experiments with positive/negative controls to establish efficacy thresholds. Prioritize in vitro models (e.g., enzyme inhibition assays, cell viability tests) before advancing to ex vivo or in vivo studies. Ensure statistical power via triplicate measurements and ANOVA for inter-group comparisons. Cite prior studies to justify biological targets (e.g., receptor binding assays) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in glybomine B’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell lines). Validate hypotheses through orthogonal assays (e.g., CRISPR gene editing to confirm target relevance) and meta-analyses of raw datasets. Address discrepancies by replicating conflicting experiments under standardized protocols .
  • Example Framework:
Discrepancy SourceResolution Strategy
Variability in IC₅₀ valuesStandardize assay buffers/pH
Conflicting target selectivityUse isoform-specific inhibitors

Q. How can researchers optimize glybomine B’s pharmacokinetic properties for preclinical development?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies to modify functional groups impacting solubility or metabolic stability. Use in silico tools (e.g., molecular docking, ADMET prediction) to prioritize analogs. Validate improvements via LC-MS pharmacokinetic profiling in rodent models, monitoring half-life, bioavailability, and tissue distribution .

Q. What criteria should guide the selection of glybomine B analogs for comparative efficacy studies?

  • Methodological Answer : Prioritize analogs with divergent pharmacophores (e.g., varying substituents on core scaffolds) to explore chemical space. Use cluster analysis of physicochemical properties (logP, polar surface area) and pharmacophore modeling to ensure structural diversity. Validate selection with preliminary dose-response data .

Methodological Best Practices

Q. How should researchers address limitations in glybomine B’s experimental data during peer review?

Q. What frameworks are effective for formulating glybomine B-related hypotheses in grant proposals?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with funding priorities. Use the PICO framework (Population, Intervention, Comparison, Outcome) for translational studies. Justify novelty by contrasting with prior patents or reviews .

Data Presentation & Reproducibility

Q. What are the essential elements for reporting glybomine B’s spectroscopic data in publications?

  • Methodological Answer : Include full spectral parameters (e.g., NMR solvent, frequency; HPLC column type). For new compounds, provide elemental analysis (C, H, N) and high-resolution mass spectra. Deposit raw data in public repositories (e.g., Zenodo) and reference them in supplementary materials .

Q. How can researchers enhance the reproducibility of glybomine B’s bioassay results?

  • Methodological Answer : Adopt MIAME (Minimum Information About a Microarray Experiment)-like standards for assay documentation. Specify cell passage numbers, serum lots, and equipment calibration dates. Use open-source software (e.g., ImageJ) for unbiased image analysis and share protocols via platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
glybomine B
Reactant of Route 2
glybomine B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。